molecular formula C14H12BrN5O3 B2861006 5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 1351601-17-6

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2861006
CAS No.: 1351601-17-6
M. Wt: 378.186
InChI Key: QZABAQZPAVFAKY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic small molecule of significant interest in oncology research, particularly in the investigation of MYC-driven cancers and kinase signaling pathways . The compound integrates multiple privileged heterocyclic scaffolds, including a furan carboxamide and a pyrazole-substituted pyridazinone , which are known to be associated with potent biological activity. The pyridazinone core is a key structural motif found in compounds being explored for the modulation of MYC expression and activity . As MYC is a transcription factor implicated in a majority of human cancers and is often considered "undruggable," novel chemotypes that can indirectly target MYC provide valuable research tools for probing its biology and developing new therapeutic strategies . Concurrently, the pyrazole heterocycle is a well-established pharmacophore in the design of kinase inhibitors , such as those targeting BRAF in melanoma, and is frequently utilized to achieve specific interactions within the ATP-binding pockets of various kinases . The strategic incorporation of a 5-bromofuran moiety may further influence the compound's physicochemical properties and target binding affinity. This molecule is designed for use in preclinical research to study its effects on cancer cell proliferation, apoptosis, and specific oncogenic signaling cascades. It is intended for laboratory investigations by qualified researchers only.

Properties

IUPAC Name

5-bromo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5O3/c15-11-3-2-10(23-11)14(22)16-7-9-20-13(21)5-4-12(18-20)19-8-1-6-17-19/h1-6,8H,7,9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZABAQZPAVFAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan carboxamide moiety and a pyrazole derivative, which are known for their biological activities. Its structure can be represented as follows:

C14H14BrN5O3\text{C}_{14}\text{H}_{14}\text{BrN}_5\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The presence of the pyrazole moiety suggests potential inhibition of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are critical in inflammatory processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHepG20.95

These results indicate that similar compounds may exhibit potent anticancer properties, making them candidates for further investigation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit inflammatory mediators. For example, compounds with similar structures have been reported to significantly reduce the production of pro-inflammatory cytokines in vitro.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. In this study, researchers assessed the cytotoxic effects on various cancer cell lines, observing marked reductions in cell viability at specific concentrations.

Key Findings:

  • Cytotoxicity: The compound exhibited IC50 values comparable to established chemotherapeutics.
  • Selectivity: It demonstrated selective toxicity towards cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Furan-2-carboxamide + pyridazinone 5-bromo (furan), 3-(1H-pyrazol-1-yl) (pyridazinone), ethyl linker Kinase inhibition, antimicrobial
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide Indole-2-carboxamide + oxadiazole Cyclopropyl-oxadiazole, brominated indole, methyl-phenyl groups Antiviral, anti-inflammatory
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide Sulfamide + pyridine 4-(1H-pyrazol-1-yl)phenyl, pyridin-2-yl Enzyme modulation (e.g., carbonic anhydrase)
5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide Furan-2-carboxamide + tetrazole 5-bromo (furan), p-tolyl-tetrazole Antibacterial, agrochemical

Key Observations :

  • Brominated Furan : The target compound and 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide both feature brominated furan rings, which may enhance lipophilicity and binding to hydrophobic enzyme pockets .
  • Heterocyclic Diversity: The pyridazinone-pyrazole system in the target compound contrasts with the tetrazole (CAS 921074-49-9) and indole-oxadiazole (Compound 6e) systems in analogs. Pyridazinones are associated with cardiovascular and CNS activity, while tetrazoles are metabolically stable bioisosteres for carboxylic acids .

Hypothetical Pharmacological Profiles (Inferred from Structural Analogs)

Compound Predicted Target Rationale
Target Compound Kinases (e.g., JAK3, EGFR) Pyridazinones inhibit kinases; bromofuran may enhance DNA intercalation
Compound 6e Viral proteases Oxadiazole and indole motifs are common in antiviral scaffolds
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide Carbonic anhydrase IX Sulfamide-pyridine systems are known CA inhibitors

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